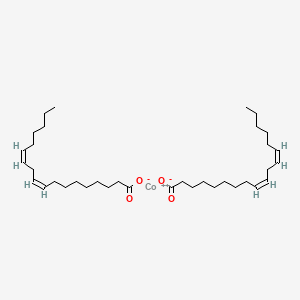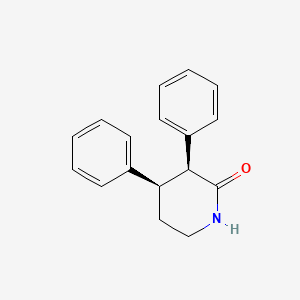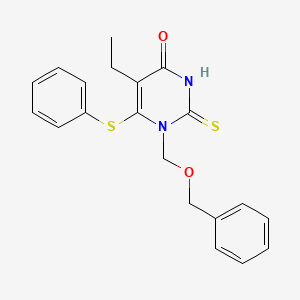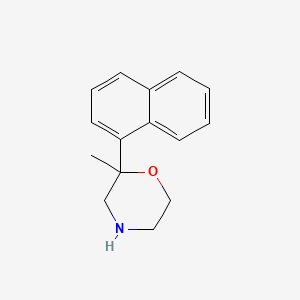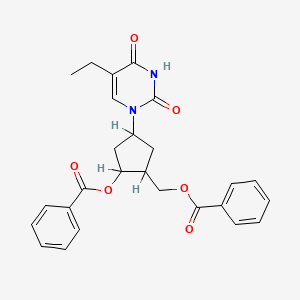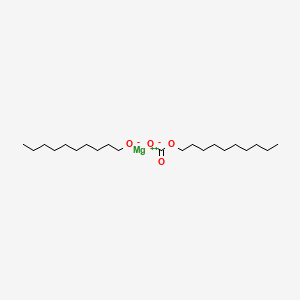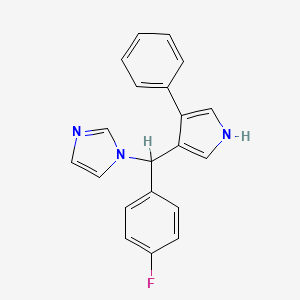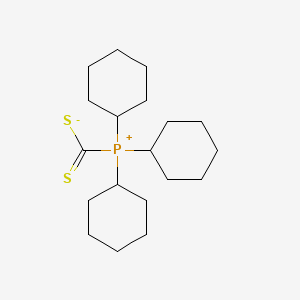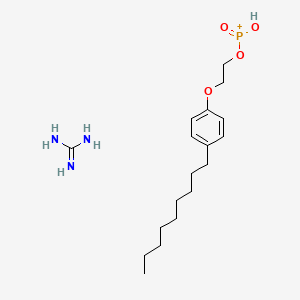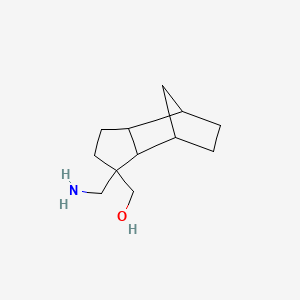
(Aminomethyl)octahydro-4,7-methano-1H-indenemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Aminomethyl)octahydro-4,7-methano-1H-indenemethanol typically involves multi-step organic reactions. One common approach is the hydrogenation of a precursor compound, followed by functional group modifications to introduce the amine and alcohol groups . Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale hydrogenation processes, utilizing high-pressure reactors and specialized catalysts to ensure efficient conversion of starting materials . Quality control measures are implemented to maintain consistency and purity in the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(Aminomethyl)octahydro-4,7-methano-1H-indenemethanol undergoes various chemical reactions, including:
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups .
Applications De Recherche Scientifique
(Aminomethyl)octahydro-4,7-methano-1H-indenemethanol has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (Aminomethyl)octahydro-4,7-methano-1H-indenemethanol involves its interaction with specific molecular targets and pathways. The amine and alcohol functional groups enable the compound to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules . These interactions can modulate biological processes and lead to various effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Octahydro-4,7-methano-1H-indenedimethylamine: Similar structure but with different functional groups.
4,7-Methano-1H-indene, octahydro-: Shares the core ring system but lacks the amine and alcohol groups.
Uniqueness
(Aminomethyl)octahydro-4,7-methano-1H-indenemethanol is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties . This uniqueness makes it valuable for various research and industrial applications .
Propriétés
Numéro CAS |
82512-61-6 |
|---|---|
Formule moléculaire |
C12H21NO |
Poids moléculaire |
195.30 g/mol |
Nom IUPAC |
[3-(aminomethyl)-3-tricyclo[5.2.1.02,6]decanyl]methanol |
InChI |
InChI=1S/C12H21NO/c13-6-12(7-14)4-3-10-8-1-2-9(5-8)11(10)12/h8-11,14H,1-7,13H2 |
Clé InChI |
GVGPFLIEYRRVKZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1C3C2C(CC3)(CN)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


